molecular formula C17H12F9NO3S B1681857 N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide CAS No. 293754-55-9

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

Cat. No. B1681857
M. Wt: 481.3 g/mol
InChI Key: SGIWFELWJPNFDH-UHFFFAOYSA-N
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Description

Potent, non-selective LXR agonist (EC50 = 50 nM). Increases ABCA1 expression associated with cholesterol efflux regulation and HDL metabolism. Increases muscle expression of PPAR-δ. Shows antiobesogenic effects in vivo.
The Liver X Receptors (LXRα and LXRβ) are nuclear hormone receptors whose native ligands are oxysterols, such as 22(R)-hydroxycholesterol. The LXRs regulate the oxysterol-induced expression of cholesterol 7α-hydroxylase, the rate limiting enzyme of classic bile acid synthesis. T0901317 is a potent and selective agonist for both LXRα and LXRβ, with an EC50 of about 50 nM. T0901317 acting through LXR and in concert with its RXR heterodimerization partner induces the expression of the ABCA1 reverse cholesterol transporter. This acts to increase the efflux of cholesterol from enterocytes and thus inhibit the overall absorption of cholesterol.
T-0901317, also known as T-1317;  TO-091317;  TO 901317, is a liver X receptor (LXR) agonist. T-0901317 inhibits development of atherosclerosis in LDL receptor-deficient mice. T-0901317 significantly reduced the atherosclerotic lesions in LDLR(-/-) mice without affecting plasma total cholesterol levels. T-0901317 increased expression of ATP binding cassette A1 in the lesions in LDLR(-/-) mice as well as in mouse peritoneal macrophages. T-0901317 also significantly induced cholesterol efflux activity in peritoneal macrophages. T-0901317 may be useful therapeutic agents for the treatment of atherosclerosis.

Scientific Research Applications

1. Retinoic Acid Receptor-Related Orphan Receptor Modulation

This compound, identified as T0901317, is a high-affinity synthetic ligand for both RORα and RORγ, which are retinoic acid receptor-related orphan receptors. These receptors regulate various physiological processes, including hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. T0901317 has been shown to inhibit the transactivation activity of RORα and RORγ, thus demonstrating its potential as a chemical probe for examining RORα/γ function and as a starting point for developing selective ROR modulators, which may be beneficial in treating metabolic and immune disorders (Kumar et al., 2010).

2. P-glycoprotein Efflux Pump Induction

This compound, also referred to as T0901317, has been studied for its role in activating the pregnane-X-receptor (PXR), a nuclear receptor controlling P-glycoprotein (P-gp) expression. P-gp induction activity is significant, as it relates to the enhancement of amyloid-β clearance, potentially offering therapeutic benefits for Alzheimer's patients. T0901317 has demonstrated potent P-gp induction activity, indicating its promise as a potential agent in this field (Padala et al., 2016).

3. Liver X Receptor Agonist for Obesity and Insulin Resistance

As an agonist of the liver X receptor, T0901317 has been evaluated for its effects on high fat diet-induced obesity and insulin resistance in mice. It was found that treatment with this compound blocked the development of obesity, obesity-associated insulin resistance, and glucose intolerance. This highlights its potential utility in addressing metabolic disorders related to obesity and insulin resistance (Gao & Liu, 2012).

4. Synthesis and Biochemical Evaluation for Various Therapeutic Applications

This compound and its derivatives have been synthesized and evaluated for a range of potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have revealed promising results in various assays, suggesting the compound's versatility in the development of therapeutic agents (Küçükgüzel et al., 2013).

5. Miscellaneous Applications in Chemical Synthesis

In addition to its therapeutic applications, this compound has been involved in various chemical synthesis processes. For instance, it has been used in the synthesis of novel N-substituted phenyl benzenesulfonylureas and in the study of reactions with different nucleophiles. These synthetic applications demonstrate the compound's utility in chemical research beyond its biomedical implications (Ta-n, 2015).

properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIWFELWJPNFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040618
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

CAS RN

293754-55-9
Record name N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293754-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TO-901317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TO-901317
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T0901317
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide
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